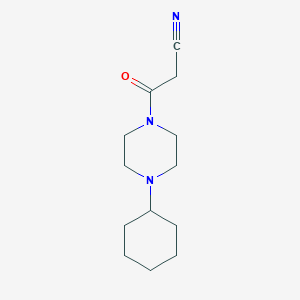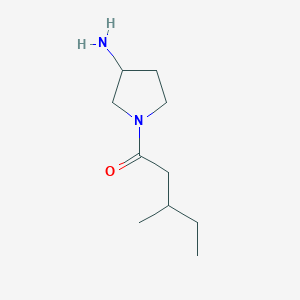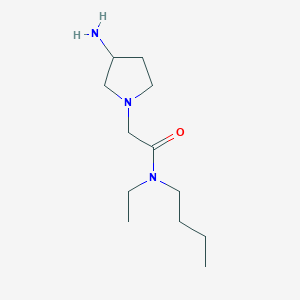
(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, also known as AMPP, is a synthetic compound that has been studied for its potential applications in scientific research. Due to its unique structure, AMPP has been found to have interesting biochemical and physiological effects, as well as several advantages and limitations when used for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Supramolecular Aggregation
Research on chalcone derivatives, including those with similar structural features to the compound , has revealed insights into their crystal structures and supramolecular aggregation behaviors. For example, studies have shown that certain chalcones form hydrogen-bonded chains and sheets in their crystal structures, which can influence their physical properties and potential applications in materials science (Girisha et al., 2016). Another study highlighted the polarized molecular-electronic structures of similar compounds, which can be significant in understanding their electronic and optical properties (Low et al., 2004).
Antimicrobial Activities
Compounds structurally related to "(2E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one" have been explored for their antimicrobial properties. For instance, derivatives of chalcone have been synthesized and evaluated for antibacterial and antifungal activities, demonstrating potential as novel antimicrobial agents (Patel & Patel, 2017).
Electrochemical Applications
Research into chalcone derivatives has also extended into electrochemical applications, such as corrosion inhibition. A study involving biphenyl chalcone derivatives found that these compounds can serve as effective corrosion inhibitors for mild steel in acidic environments, with their efficiency and adsorption properties being of particular interest (Baskar et al., 2012).
Crystallography and Hirshfeld Surface Analysis
The synthesis and crystallographic analysis of chalcone derivatives provide insights into their structural characteristics and intermolecular interactions. Hirshfeld surface analysis, in particular, helps in understanding the nature of these interactions, which is crucial for designing materials with desired physical and chemical properties (Salian et al., 2018).
Chemical Transformations
Studies on the chemical transformations of aminopyrrolidines, which share functional groups with the compound , reveal their reactivity and potential in synthetic chemistry. For instance, reactions involving 3-aminopyrrolidin-2-ones can lead to the formation of various derivatives through processes like diazotization and cycloaddition, expanding the utility of these compounds in organic synthesis (Kostyuchenko et al., 2009).
Eigenschaften
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-4-2-3-5-12(11)6-7-14(17)16-9-8-13(15)10-16/h2-7,13H,8-10,15H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAHPYDMHVSNMT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanol](/img/structure/B1475143.png)


![[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475148.png)

![1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1475152.png)

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1475159.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)
